molecular formula C11H12BrClO B1343847 1-(3-Bromophenyl)-5-chloro-1-oxopentane CAS No. 487058-88-8

1-(3-Bromophenyl)-5-chloro-1-oxopentane

Cat. No. B1343847
CAS RN: 487058-88-8
M. Wt: 275.57 g/mol
InChI Key: WDPHFDLGKUSZDJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-5-chloro-1-oxopentane (also known as 5-chloro-1-oxo-3-bromobenzene) is an organobromine compound used in synthetic organic chemistry for various applications. It is a versatile reagent used in the synthesis of a variety of compounds, from pharmaceuticals to agrochemicals. The compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Schiff Bases as Corrosion Inhibitor

Schiff bases, including compounds with structural features similar to 1-(3-Bromophenyl)-5-chloro-1-oxopentane, have been explored as corrosion inhibitors for aluminium in HCl solution. The effectiveness of these inhibitors was determined through electrochemical impedance spectroscopy, Tafel polarization, and scanning electron microscopy techniques. Quantum chemical calculations provided further insights into the inhibition efficiencies observed experimentally (Şafak, Duran, Yurt, & Turkoglu, 2012).

Chirality Probes and Halogenation

Research on pseudotetrahedral, conformationally stable compounds including halogens has revealed their utility in probing chirality, with absolute configurations determined through circular dichroism spectra. This work showcases the synthesis and application of such compounds for stereochemical analysis (Schreiner et al., 2002).

Nonlinear Optical Properties

Chalcone derivatives structurally related to the compound have been studied for their nonlinear optical properties. These studies utilize UV–vis-NIR, X-ray diffraction, and photoluminescence spectroscopy techniques, alongside quantum chemical density functional theory calculations, revealing their potential in semiconductor devices due to significant intra- and inter-molecular charge transport properties (Shkir et al., 2019).

Halogen Bonding and Antimicrobial Activity

The synthesis and characterization of novel compounds with halogenated phenyl groups have led to insights into halogen bonding's role in stabilizing crystal structures and potentially influencing antimicrobial activity. This line of research includes detailed structural analysis through X-ray diffraction and spectroscopic methods to understand the molecular geometry and electronic properties (Mirosław, Plech, & Wujec, 2015).

Synthesis and Structural Characterization

Efforts to synthesize and characterize structurally related compounds highlight the use of spectroscopic techniques and density functional theory for structural confirmation. These studies provide a foundation for understanding the physical and chemical properties of such compounds, which could be crucial for developing new materials and drugs (Bhumannavar, 2021).

properties

IUPAC Name

1-(3-bromophenyl)-5-chloropentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPHFDLGKUSZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622006
Record name 1-(3-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-5-chloro-1-oxopentane

CAS RN

487058-88-8
Record name 1-(3-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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